Oxypurinol is derived from allopurinol through metabolic processes in the liver, primarily via xanthine oxidase and aldehyde oxidoreductase enzymes. It is classified as a xanthine oxidase inhibitor and is categorized under purine derivatives. Its chemical structure can be described as 1,2,4-triazole-3-carboxylic acid derivative, which contributes to its biological activity.
Oxypurinol is synthesized in vivo from allopurinol through oxidative metabolism. The primary pathway involves the oxidation of allopurinol by xanthine oxidase, leading to the formation of oxypurinol. The synthesis can be summarized as follows:
The efficiency of this conversion can be influenced by factors such as enzyme concentration and substrate availability. The pharmacokinetics of oxypurinol also indicate that it has a longer half-life (approximately 25 to 30 hours) compared to allopurinol (1 to 2 hours), allowing for sustained therapeutic effects .
The molecular formula of oxypurinol is , and its structure features:
The molecular structure allows oxypurinol to effectively bind to the active site of xanthine oxidase, inhibiting its activity and thereby reducing uric acid production.
Oxypurinol participates in several key chemical reactions:
Oxypurinol acts by inhibiting xanthine oxidase through a mechanism that involves:
The effectiveness of oxypurinol as an inhibitor is influenced by its concentration and the presence of other substrates like hypoxanthine or xanthine .
These properties contribute to its suitability for oral administration and systemic absorption.
Oxypurinol has several important applications in clinical settings:
Additionally, ongoing research explores its potential neuroprotective effects in conditions like hypoxic-ischemic encephalopathy .
Oxypurinol (C₅H₄N₄O₂), systematically named as 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione, is a tricyclic heterocyclic compound functioning as a purine analog. Its molecular structure features a fused pyrazolo[3,4-d]pyrimidine ring system with carbonyl groups at positions 4 and 6, creating a planar configuration that facilitates specific molecular interactions [2] [5]. This configuration allows oxypurinol to mimic the natural substrates of xanthine oxidoreductase (hypoxanthine and xanthine), enabling its mechanism of enzyme inhibition through precise structural complementarity to the enzyme's active site [1]. The compound crystallizes as white crystals with a molecular weight of 152.11 g/mol and exhibits tautomerism, existing predominantly as the 4,6-dihydroxy tautomer under physiological conditions [2] [6].
Spectroscopic characterization reveals distinctive features: Infrared spectroscopy shows strong carbonyl stretching vibrations at approximately 1670 cm⁻¹ and 1710 cm⁻¹, confirming the presence of two carbonyl groups in different electronic environments. Nuclear magnetic resonance (¹H NMR) spectroscopy in dimethyl sulfoxide displays characteristic peaks at δ 10.85 (s, 1H, N-H), 10.65 (s, 1H, N-H), 7.85 (s, 1H, C-H), and 5.50 ppm (s, 1H, N-H) [6] [7]. Mass spectrometry analysis yields a molecular ion peak at m/z 152.0334 corresponding to [M]⁺, with major fragment ions at m/z 135 (loss of OH), 108 (loss of HCNO), and 81 (C₄H₃N₂⁺) [5].
Table 1: Physicochemical Properties of Oxypurinol
Property | Value | Measurement Conditions |
---|---|---|
Molecular formula | C₅H₄N₄O₂ | - |
Molecular weight | 152.11 g/mol | - |
Melting point | >300°C (decomposes) | - |
LogP (partition coefficient) | -0.65 to -1.7 | Predicted, octanol/water system |
pKa (acidic) | 6.25 | Carbonyl group protonation |
pKa (basic) | 2.09 | Pyrazole nitrogen protonation |
Crystal density | 2.19 g/cm³ | X-ray diffraction |
Oxypurinol is primarily synthesized through two principal routes: enzymatic oxidation of allopurinol and direct chemical synthesis. The enzymatic pathway occurs in vivo when xanthine oxidoreductase hydroxylates allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) at carbon position 8, resulting in oxypurinol with simultaneous reduction of the enzyme's molybdenum center from Mo(VI) to Mo(IV) [1] [3]. This biotransformation involves electrophilic attack on the C8 position of allopurinol, followed by rearrangement to form the stable 4,6-dioxo derivative [1].
Chemical synthesis routes include:
Isomeric variations primarily manifest as tautomeric forms rather than structural isomers. The lactam-lactim tautomerism allows interconversion between the 4,6-diketo form (predominant at physiological pH) and minor enolized forms. The 1H,4H and 1H,6H tautomers exist in equilibrium in aqueous solution, with relative distribution governed by pH [5] [7]. X-ray crystallographic studies confirm the diketo tautomer as the crystalline form, with hydrogen bonding creating extended networks that influence solubility and stability [5].
Table 2: Synthesis Methods for Oxypurinol
Method | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Enzymatic oxidation | Xanthine oxidase + allopurinol | >95% | High specificity; complex purification |
5-amino-4-cyanoformimidoylimidazole cyclization | Formic acid, reflux, 6h | 45% | Simple reagents; moderate yield |
4,6-dichloropyrazolopyrimidine hydrolysis | 2M NaOH, 80°C, 3h | 65-70% | Higher yield; requires chloride removal |
Oxypurinol exhibits pH-dependent solubility profiles critical to its bioavailability. The compound demonstrates limited aqueous solubility (4.58 mg/mL or 30.1 mM) in neutral conditions (pH 7.0, 25°C) but significantly enhanced solubility (up to 18.3 mg/mL) in alkaline environments (pH 10.0) due to deprotonation of the N-H groups (pKa 6.25), forming water-soluble salts [5] [6]. Solubility in dimethyl sulfoxide is considerably higher (10 mg/mL or 65.7 mM), making it suitable for experimental stock solutions [6]. Temperature dependence follows Arrhenius behavior, with solubility doubling between 25°C and 37°C across physiological pH ranges [7].
Stability analyses reveal oxypurinol is most stable between pH 6.0-8.0 at 37°C, with degradation kinetics following first-order kinetics outside this range. Acidic conditions (pH <4) promote ring protonation and hydrolysis, while strong alkalinity (pH >10) initiates oxidative degradation through radical formation [1] [5]. Solid-state stability studies indicate no significant decomposition when stored at -20°C for three years, but aqueous solutions show 15% degradation after 6 months at -80°C, primarily through oxidation at the C2 position [6] [7].
Under physiological conditions (pH 7.4, 37°C, isotonic phosphate buffer), oxypurinol exhibits a half-life of approximately 23.3 ± 6.0 hours, with degradation products including allantoin derivatives and urea resulting from ring opening [5]. The presence of transition metals (especially Cu²⁺ and Fe³⁺) accelerates degradation through Fenton-type reactions, necessitating chelating agents in pharmaceutical formulations [1]. Light exposure induces photoisomerization to the 1H,7H tautomer, which reverts spontaneously in biological matrices [7].
Table 3: Solubility and Stability Parameters of Oxypurinol
Parameter | Conditions | Value |
---|---|---|
Aqueous Solubility | pH 7.0, 25°C | 4.58 mg/mL (30.1 mM) |
pH 7.4, 37°C | 6.82 mg/mL (44.8 mM) | |
pH 10.0, 25°C | 18.3 mg/mL (120.3 mM) | |
Degradation Half-life | pH 7.4, 37°C (aqueous) | 23.3 ± 6.0 hours |
pH 4.0, 37°C | 8.2 hours | |
pH 9.0, 37°C | 15.7 hours | |
Activation Energy | Hydrolysis (pH 7.4) | 72.4 kJ/mol |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: